Cas no 1566435-40-2 (5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

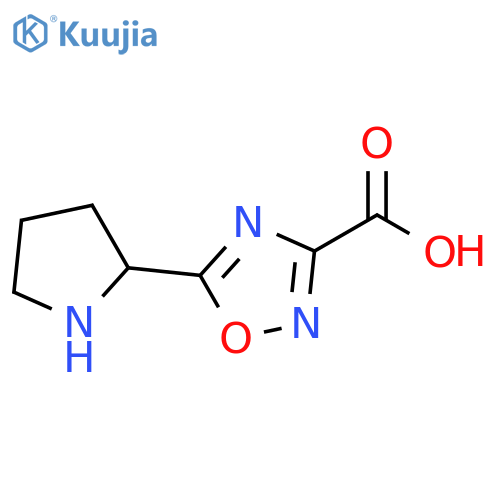

1566435-40-2 structure

商品名:5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS番号:1566435-40-2

MF:C7H9N3O3

メガワット:183.164661169052

MDL:MFCD26062477

CID:5245223

5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Oxadiazole-3-carboxylic acid, 5-(2-pyrrolidinyl)-

- 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

-

- MDL: MFCD26062477

- インチ: 1S/C7H9N3O3/c11-7(12)5-9-6(13-10-5)4-2-1-3-8-4/h4,8H,1-3H2,(H,11,12)

- InChIKey: DTQOZLGWQWYZRN-UHFFFAOYSA-N

- ほほえんだ: O1C(C2CCCN2)=NC(C(O)=O)=N1

5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-264391-1.0g |

5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1566435-40-2 | 1.0g |

$821.0 | 2023-03-01 | ||

| Enamine | EN300-264391-5g |

5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1566435-40-2 | 5g |

$2154.0 | 2023-09-14 | ||

| Enamine | EN300-264391-2.5g |

5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1566435-40-2 | 2.5g |

$1701.0 | 2023-09-14 | ||

| Enamine | EN300-264391-10.0g |

5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1566435-40-2 | 10.0g |

$2708.0 | 2023-03-01 | ||

| Enamine | EN300-264391-5.0g |

5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1566435-40-2 | 5.0g |

$2154.0 | 2023-03-01 | ||

| Enamine | EN300-264391-1g |

5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1566435-40-2 | 1g |

$821.0 | 2023-09-14 | ||

| Enamine | EN300-264391-10g |

5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

1566435-40-2 | 10g |

$2708.0 | 2023-09-14 |

5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

4. Water

1566435-40-2 (5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid) 関連製品

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬